Homatropine Bromide

Ophthalmology Mydriasis Pharmacodynamics

Choose Homatropine Bromide for ophthalmic R&D and formulation when an intermediate action profile is critical. With ~12-h mydriasis and 1–3 day cycloplegia, it eliminates the incomplete paralysis risk of tropicamide and avoids the week-long recovery of atropine. High aqueous solubility (≥71 mg/mL) and consistent 98%+ purity make it ideal for reproducible diagnostic solutions and ethical animal model studies.

Molecular Formula C16H22BrNO3
Molecular Weight 356.25 g/mol
Cat. No. B195974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomatropine Bromide
SynonymsAK-Homatropine
Homatropin - POS
homatropine
homatropine hydrobromide, (endo-(+-)-isomer)
homatropine hydrochloride, (endo-(+-)-isomer)
homatropine sulfate (1:1), (3(R)-endo)-isomer
homatropine sulfate (1:1), (3(S)-endo)-isomer
homatropine sulfate (2:1), endo-isomer
homatropine, (3(S)-endo)-isomer
homatropine, exo-(+-)-isomer
I - Homatrine
Isopto Homatropine
Minims-Homatropin
Minims-Homatropine Hydrobromide
Molecular FormulaC16H22BrNO3
Molecular Weight356.25 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br
InChIInChI=1S/C16H21NO3.BrH/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;/h2-6,12-15,18H,7-10H2,1H3;1H/t12-,13+,14?,15?;
InChIKeyDWSGTFTVBLXELC-MOTQWOLNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Homatropine Bromide Procurement Guide: Comparator-Based Selection for Ophthalmic Research and Formulation


Homatropine Bromide (CAS 51-56-9) is a semi-synthetic tertiary amine antimuscarinic agent derived from atropine, classified as a competitive muscarinic acetylcholine receptor (mAChR) antagonist . It is primarily utilized in ophthalmic applications as a mydriatic and cycloplegic agent, offering an intermediate duration of action between short-acting agents like tropicamide and long-acting agents like atropine [1]. Its pharmacopoeial-grade material is a white crystalline powder with a molecular weight of 356.25, a melting point of 214-217°C, and high aqueous solubility (≥71 mg/mL), making it suitable for ophthalmic solution formulation [2].

Why In-Class mAChR Antagonist Substitution Is Not Interchangeable for Homatropine Bromide


Procurement decisions based on generic substitution within the antimuscarinic class introduce significant risk due to substantial divergence in key performance characteristics, including potency, duration of action, and cycloplegic efficacy [1]. While structurally related to atropine, homatropine exhibits a markedly different pharmacological profile, with a potency approximately one-tenth that of atropine and a duration of mydriasis and cycloplegia measured in hours to days rather than weeks [2]. Conversely, substitution with the shorter-acting agent tropicamide may result in incomplete cycloplegia, which is a critical failure in diagnostic applications requiring maximal accommodation paralysis [3]. These quantitative differences directly impact experimental outcomes, clinical diagnostic accuracy, and formulation development pathways.

Quantitative Comparative Evidence for Homatropine Bromide Versus Key Analogs


Onset and Duration of Mydriasis: Homatropine vs. Tropicamide, Cyclopentolate, and Atropine

In a controlled in vivo study in Angora goats, 2% homatropine achieved a 5 mm increase in vertical pupil diameter (a key marker of clinical mydriasis) in 0.75 hours. This onset was slower than 1% tropicamide and 0.25% hyoscine (0.5 hours), but faster than 1% cyclopentolate (1.5 hours). Crucially, the duration of mydriasis for 2% homatropine was 12 hours, which is double that of 1% tropicamide (6 hours) but half that of 1% atropine (24 hours) [1].

Ophthalmology Mydriasis Pharmacodynamics

Relative Potency and Muscarinic Receptor Affinity: Homatropine vs. Atropine

Pharmacological characterization demonstrates that homatropine is a less potent antimuscarinic agent than its parent compound, atropine. While atropine exhibits a pA2 value of approximately 9.1 at muscarinic receptors, homatropine shows a significantly lower pA2 value of around 7.2 [1]. This is corroborated by functional antagonism studies, which show that homatropine is approximately one-tenth as potent as atropine across several measured outcomes [2]. This difference in receptor binding translates directly to its clinical and experimental profile.

Receptor Pharmacology Anticholinergic Potency

Cycloplegic Efficacy in Pediatric Refraction: Homatropine vs. Atropine

A comparative clinical study evaluating cycloplegic efficacy in pediatric refractions concluded that while atropine produced the most consistent and complete cycloplegia, its slow onset and prolonged effect (lasting 1-2 weeks) present significant clinical and logistical drawbacks. Homatropine, although yielding slightly less consistent cycloplegia than atropine, offered a much more clinically versatile profile with a shorter duration of effect (1-3 days) [1]. The study derived a regression formula to correlate the results between the two agents, underscoring that they are not interchangeable but that the more practical homatropine can be used with a correction factor.

Pediatric Ophthalmology Cycloplegia Refraction

Preclinical Safety Profile: Acute Toxicity of Homatropine Bromide

Preclinical toxicology data defines the acute oral toxicity of homatropine, which is relevant for occupational safety assessments and preclinical study design. The LD50 values in common laboratory species are established: 1200 mg/kg in rats, 1400 mg/kg in mice, and 1000 mg/kg in guinea pigs [1]. Systemic toxicity, particularly in children, is a known risk with structurally related ophthalmic drugs like atropine, but the quantitative LD50 values for homatropine provide a specific benchmark for risk assessment .

Toxicology Preclinical Safety Anticholinergic

Analytical Standard and Formulation Utility: Purity and Reference Standard Role

Homatropine Hydrobromide is not only an active pharmaceutical ingredient (API) but also a fully characterized chemical compound utilized as a reference standard for the API atropine [1]. This dual role is enabled by strict pharmacopoeial quality specifications, which mandate a purity of ≥99.0% (C16H21NO3·HBr) with specified limits for individual (≤0.5%) and total (≤1.0%) impurities, as determined by HPLC [2]. In contrast, related compounds like atropine sulfate are often subject to different monographs and impurity profiles.

Analytical Chemistry Quality Control Reference Standard

Validated Application Scenarios for Homatropine Bromide in Scientific and Industrial Workflows


Intermediate-Duration Mydriasis in Preclinical Ophthalmic Research

Based on the quantified 12-hour duration of mydriasis [1], researchers can use homatropine in animal models for procedures requiring a defined, moderate window of pupil dilation. This is ideal for longitudinal intraocular pressure monitoring, fundus photography sessions that span a workday, or evaluating new drug delivery systems, where the shorter action of tropicamide (6 hours) is insufficient and the prolonged effect of atropine (24+ hours) would confound results or prolong animal discomfort.

Cycloplegic Refraction in Non-Pediatric or Research Cohorts

In clinical research studies or specialized ophthalmology practices involving adult or non-pediatric populations, homatropine provides a cycloplegic option that balances efficacy with a practical recovery time of 1-3 days [2]. This avoids the logistical challenges and safety concerns associated with atropine's week-long paralysis of accommodation, making it a more ethical and manageable choice for refractive studies in volunteers or patients where maximum cycloplegia is not an absolute requirement.

Reference Standard for Atropine Quantification in QC and Analytical Development

Analytical chemistry and pharmaceutical quality control laboratories can utilize high-purity Homatropine Hydrobromide (≥99.0%) [3] as a reference standard or internal standard for the development and validation of HPLC methods used to quantify atropine and its related substances in drug products [4]. Its defined impurity profile and structural similarity make it an ideal candidate for system suitability testing, ensuring the accuracy and reliability of batch release and stability studies for atropine-containing formulations.

Formulation of Moderately Long-Acting Ophthalmic Solutions

Pharmaceutical developers can leverage the compound‘s high aqueous solubility (≥71 mg/mL) and intermediate duration of action to formulate ophthalmic solutions intended for diagnostic procedures or the treatment of inflammatory uveal conditions [5]. This offers a differentiated product profile compared to the ultra-short tropicamide or the ultra-long atropine, filling a specific clinical niche for procedures requiring a full day of mydriasis and cycloplegia without a prolonged recovery.

Technical Documentation Hub

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